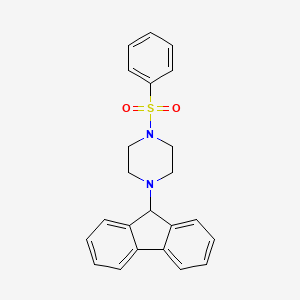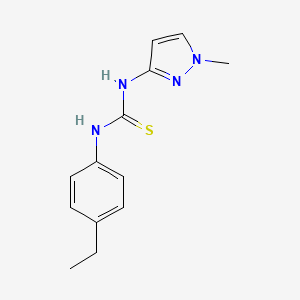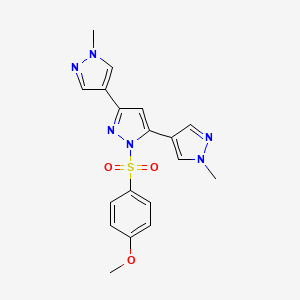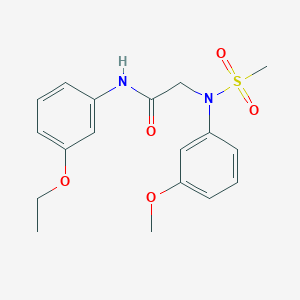![molecular formula C20H19NO3 B4846199 2-[3-(2-Prop-2-enylphenoxy)propyl]isoindole-1,3-dione](/img/structure/B4846199.png)
2-[3-(2-Prop-2-enylphenoxy)propyl]isoindole-1,3-dione
Overview
Description
2-[3-(2-Prop-2-enylphenoxy)propyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-Prop-2-enylphenoxy)propyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of 2-iodobenzamides with PPh3, I2, and HCOOH catalyzed by Pd(OAc)2 and triethylamine in toluene at reflux .
Industrial Production Methods: Industrial production methods for isoindoline-1,3-diones often focus on green chemistry principles. One such method involves solventless conditions and simple heating, which are both environmentally friendly and efficient . This approach not only reduces the use of harmful solvents but also simplifies the purification process.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(2-Prop-2-enylphenoxy)propyl]isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
2-[3-(2-Prop-2-enylphenoxy)propyl]isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a ligand for dopamine receptors, which suggests applications in the treatment of neurological disorders such as Parkinson’s disease . In medicine, isoindoline-1,3-diones have shown promise as therapeutic agents due to their diverse biological activities . In industry, these compounds are used as additives in polymers and as intermediates in the synthesis of dyes and colorants .
Mechanism of Action
The mechanism of action of 2-[3-(2-Prop-2-enylphenoxy)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, which plays a crucial role in the regulation of neurotransmission . This interaction is facilitated by the compound’s ability to bind to the receptor’s allosteric binding site, leading to changes in receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-[3-(2-Prop-2-enylphenoxy)propyl]isoindole-1,3-dione include other isoindoline-1,3-dione derivatives such as 2-(3-chloropropyl)isoindole-1,3-dione and 2-(3-iodopropyl)isoindole-1,3-dione . These compounds share the same core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity.
Uniqueness: What sets this compound apart from its similar compounds is its unique substituent, the 2-prop-2-enylphenoxy group.
Properties
IUPAC Name |
2-[3-(2-prop-2-enylphenoxy)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-8-15-9-3-6-12-18(15)24-14-7-13-21-19(22)16-10-4-5-11-17(16)20(21)23/h2-6,9-12H,1,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFDCBJOUAWTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide](/img/structure/B4846121.png)

![3-{[(4-chlorophenyl)sulfonyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B4846137.png)

![1-[4-(2-FURYLMETHYL)PIPERAZINO]-3-(4-METHOXYPHENYL)-1-PROPANONE](/img/structure/B4846155.png)
![1,2-BIS(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE](/img/structure/B4846159.png)
![2-[(thiophen-2-ylmethyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B4846165.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B4846175.png)
![7-isopropyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4846182.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B4846188.png)

![4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4846211.png)
![isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4846243.png)
